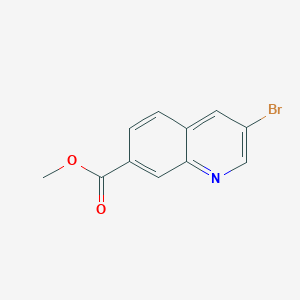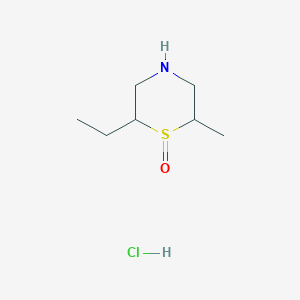
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride
Overview
Description
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride, also known as 2-EMT, is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless crystalline solid with a melting point of 97-99°C. This compound is an important reagent used in organic synthesis and has been used in a variety of applications in the pharmaceutical, biotechnology, and chemical industries. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-EMT.
Scientific Research Applications
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride is an important reagent used in organic synthesis and has been used in a variety of applications in the pharmaceutical, biotechnology, and chemical industries. It has been used as a catalyst in the synthesis of a wide range of compounds, including organic acids, amino acids, peptides, and nucleosides. It has also been used to synthesize a variety of heterocyclic compounds, including thiazoles, oxazoles, and pyrazoles. In addition, it has been used as a reagent in the synthesis of a variety of pharmaceuticals, including antifungal and anti-inflammatory agents.
Mechanism of Action
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride acts as an enantioselective catalyst in the synthesis of a wide range of compounds. It is believed to act by forming an enolate intermediate, which reacts with the substrate to form the desired product. The enolate intermediate is formed through the reaction of the thiomorpholine with a base, such as potassium carbonate. The enolate intermediate then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme phospholipase A2, which is involved in the hydrolysis of phospholipids. This inhibition can lead to a decrease in the production of prostaglandins, which are important mediators of inflammation. In addition, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition can lead to a decrease in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride is a relatively simple reagent to work with in the laboratory and has a wide range of applications. It is a colorless and odorless crystalline solid with a melting point of 97-99°C and is stable under a variety of conditions. It is also relatively inexpensive and can be synthesized in a single step. However, it is important to note that it is a relatively strong base and can react with a variety of substrates, which can lead to undesired side reactions.
Future Directions
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of applications in scientific research and is an important reagent used in organic synthesis. Future research should focus on improving the synthesis of this compound and exploring new applications for it. Additionally, further research should be conducted to investigate the biochemical and physiological effects of this compound on various biological systems. Finally, further research should be conducted to investigate the potential toxicity of this compound.
properties
IUPAC Name |
2-ethyl-6-methyl-1,4-thiazinane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-3-7-5-8-4-6(2)10(7)9;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAVDHKTNNGMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC(S1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-methyl-1lambda4-thiomorpholin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






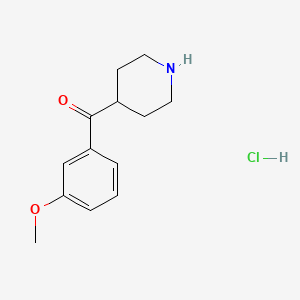

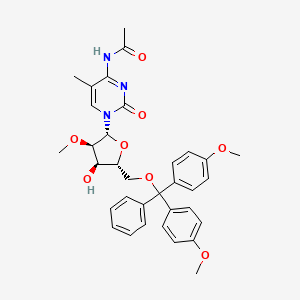


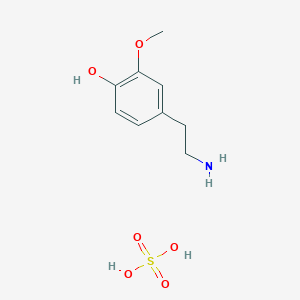
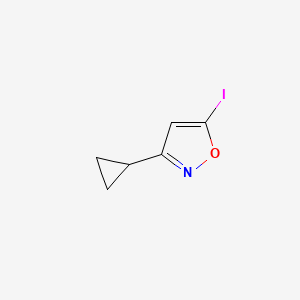
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)
